molecular formula C6H11ClN2O3 B1449942 3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride CAS No. 1824057-40-0

3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride

Cat. No. B1449942
CAS RN: 1824057-40-0
M. Wt: 194.61 g/mol
InChI Key: QKOMKYDSLHHNFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of functionalized oxazolidines, such as “3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride”, often involves multicomponent reactions of 1,2-amino alcohols . These synthetic strategies can be categorized into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

Scientific Research Applications

Synthesis of Functionalized Oxazolidines

Functionalized oxazolidines are synthesized using 1,2-amino alcohols as starting materials. These compounds serve as key intermediates for producing a variety of chemical compounds. Recent advances in multicomponent syntheses have led to the creation of mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones .

Anticonvulsant Agents

Derivatives of oxazolidin-2,4-diones have been explored for their anticonvulsant properties. These compounds are screened using the maximal electroshock (MES) test, and their neurotoxicity is evaluated by the rotarod test. Some derivatives have shown promising results in seizure protection without neurotoxic effects .

Antibacterial Applications

Oxazolidinones, a class of compounds that include functionalized oxazolidines, have been recognized as potent antibiotics. They represent the only new class of synthetic antibiotics advanced in clinical use over the past 50 years, highlighting their significance in medical research .

Asymmetric Synthesis Protocols

The compound has been used in asymmetric synthesis protocols to create oxazolidines. For instance, a novel protocol involving asymmetric one-pot 6π-azaelectrocyclization has been developed, showcasing the compound’s utility in complex organic syntheses .

Serotonin Receptor Affinity Studies

In vivo studies have been conducted to evaluate the functional activity of oxazolidine derivatives for serotonin receptor affinity. This includes determining their agonist or antagonist features, which is crucial for developing new molecules with therapeutic effects .

Structural Requirements for Drug Development

The structural analysis of oxazolidine derivatives provides insights into the necessary requirements for the development of new effective molecules. This includes understanding the balance between bulkiness and lipophilicity for optimal drug design .

Metal-Free Domino Reactions

Metal-free domino annulation/Mannich reactions have been employed using 1,2-amino alcohols to access N-propargyloxazolidines. This showcases the compound’s role in facilitating mild and efficient synthetic routes for organic compounds .

Transition Metal-Catalyzed Cascade Reactions

The compound is also involved in transition metal-catalyzed cascade reactions. These reactions are part of extended one-pot synthesis methods that contribute to the diversity of oxazolidine derivatives .

properties

IUPAC Name

3-(2-aminopropyl)-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.ClH/c1-4(7)2-8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOMKYDSLHHNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminopropyl)oxazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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